molecular formula C17H19NO3S B2550202 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate CAS No. 1794778-52-1

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

Cat. No. B2550202
M. Wt: 317.4
InChI Key: SLKBNVWTYPNNHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the transformation of ethyl 2-aminothiazole derivatives into various substituted products. For example, ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate is transformed with aromatic amines to produce 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates . This suggests that similar synthetic strategies could be applied to synthesize the compound of interest by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For instance, the structure of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was characterized by elementary analysis and MHz spectrometry . These techniques could be employed to determine the molecular structure of "2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate" and confirm its identity.

Chemical Reactions Analysis

The papers describe several reactions involving ethyl 2-aminothiophene derivatives. For example, reactions with alcohols in the presence of a catalytic amount of concentrated aqueous HCl produce 5-alkoxy-2-amino-5-(2-aryl-2-oxoethyl)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acid derivatives . This indicates that the compound of interest may also undergo similar nucleophilic substitution reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, such as their acid-base properties, solubility, and chemical stability . Complex formation with metal ions like Cu(II), Co(II), and Ni(II) has also been investigated . These studies provide a foundation for predicting the properties of "2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate," such as its potential to form complexes with metals or its solubility in various solvents.

Relevant Case Studies

While the provided papers do not include case studies directly related to the compound , they do offer insights into the behavior of structurally similar compounds. For instance, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives was evaluated, showing promising results . This suggests that the compound of interest could also exhibit biological activity, which could be explored in future case studies.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

A key area of scientific research involving 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate focuses on synthesis techniques and chemical reactions. Studies explore the synthesis of condensed heterocyclic compounds, including the direct oxidative coupling of specific acids with alkynes to afford fluorescent isocoumarin derivatives and the selective synthesis of 4-ethenylcarbazoles from 2-(arylamino)benzoic acids under specific conditions (M. Shimizu, K. Hirano, T. Satoh, & M. Miura, 2009). Another study highlights the synthesis of 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position through the one-pot Gewald reaction, demonstrating the compound's versatility in yielding moderate to good yields (V. Tormyshev et al., 2006).

Medicinal Chemistry and Drug Design

In medicinal chemistry, the focus is on the development of novel compounds with potential therapeutic applications. Research in this area includes the synthesis and evaluation of oxime ether derivatives, revealing significant anti-inflammatory activity, which diverges from the typical structure-activity relationships of known antiinflammatory arylacetic acids (J. van Dijk & J. Zwagemakers, 1977). Another study involves the creation of mixed-valence oxovanadium(IV/V) dinuclear entities incorporating specific ligands, offering insights into their synthesis, structure, and electron paramagnetic resonance (EPR) spectra, contributing to the understanding of their potential applications in medicinal chemistry (Amrita Mondal et al., 2005).

Dye Chemistry and Material Science

Research extends into dye chemistry and material science, where compounds related to 2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate are synthesized and evaluated for their dyeing properties on polyester fibers. Studies demonstrate the synthesis of novel heterocyclic disperse dyes with thiophene moiety, assessing their dyeing performance and fastness properties, indicating their utility in industrial applications (O. Iyun et al., 2015).

Future Directions

The study and application of thiophene derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and more . This specific compound could be an interesting subject for future studies.

properties

IUPAC Name

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-3-13-5-7-14(8-6-13)10-18-16(19)11-21-17(20)15-9-4-12(2)22-15/h4-9H,3,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKBNVWTYPNNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Ethylbenzyl)amino)-2-oxoethyl 5-methylthiophene-2-carboxylate

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